molecular formula C8H9BrS B3295855 2-(4-Bromophenyl)ethanethiol CAS No. 88999-92-2

2-(4-Bromophenyl)ethanethiol

Cat. No. B3295855
CAS RN: 88999-92-2
M. Wt: 217.13 g/mol
InChI Key: SXXIKGSVHPGXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)ethanethiol is a chemical compound that belongs to the family of thiol compounds. It is commonly used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Metabolic Pathways and Toxicology

  • Metabolism and Identification of Metabolites: Research on related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has revealed insights into their metabolic pathways and the identification of various metabolites in rats. These findings are significant in understanding the metabolic processing of structurally related compounds (Kanamori et al., 2002).

Chemical Structure and Properties

  • Molecular Structure Analysis: Studies focusing on enaminones have revealed interesting hydrogen-bonding patterns in compounds with structural similarities to 2-(4-Bromophenyl)ethanethiol, contributing to the understanding of their molecular structure and properties (Balderson et al., 2007).

Polymer Chemistry

  • Polymer Synthesis: Research into dendritic macromolecules highlights the use of related bromophenyl compounds in creating complex polymers, indicating the potential of 2-(4-Bromophenyl)ethanethiol in similar applications (Hawker & Fréchet, 1990).

Molecular Electronics

  • Molecular Wires and Electronics: Studies on aryl bromides as building blocks for molecular wires suggest the possible application of 2-(4-Bromophenyl)ethanethiol in molecular electronics and the development of new materials for technological applications (Stuhr-Hansen et al., 2005).

Medical Research

  • Radioprotection and Antimutagenic Effects: Research into aminothiols, which are structurally related to 2-(4-Bromophenyl)ethanethiol, shows their potential in radioprotection and as antimutagenic agents, indicating possible medical applications (Grdina et al., 1994).

Environmental Studies

  • Environmental Presence and Effects: The study of tribromophenoxy flame retardants in the atmosphere, which includes compounds structurally related to 2-(4-Bromophenyl)ethanethiol, provides insights into the environmental impact and distribution of such compounds (Ma et al., 2012).

Corrosion Inhibition

  • Corrosion Inhibition Research: Theoretical studies on corrosion inhibition performances of thiazole derivatives, which are structurally related to 2-(4-Bromophenyl)ethanethiol, provide insights into its potential application in corrosion prevention (Kaya et al., 2016).

Catalysis

  • Catalytic Applications: Research into the decomposition of sulfur organic compounds using zeolites, which involves ethanethiol, a related compound, suggests potential catalytic applications of 2-(4-Bromophenyl)ethanethiol in similar processes (Ziolek & Decyk, 1994)

properties

IUPAC Name

2-(4-bromophenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXIKGSVHPGXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCS)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311996
Record name 4-Bromobenzeneethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)ethanethiol

CAS RN

88999-92-2
Record name 4-Bromobenzeneethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88999-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromobenzeneethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)ethanethiol
Reactant of Route 2
2-(4-Bromophenyl)ethanethiol
Reactant of Route 3
2-(4-Bromophenyl)ethanethiol
Reactant of Route 4
2-(4-Bromophenyl)ethanethiol
Reactant of Route 5
2-(4-Bromophenyl)ethanethiol
Reactant of Route 6
2-(4-Bromophenyl)ethanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.